BenchChemオンラインストアへようこそ!

2-amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Positional isomerism Crystal packing Thermal analysis

This 3-nitrophenyl-substituted 2-amino-5-oxo-tetrahydrochromene-3-carbonitrile (CAS 156176-89-5) delivers a melting point of 202–204°C and predicted LogP of 1.08—significantly lower than 7,7-dimethyl or 4-nitro analogs. Enhanced aqueous solubility reduces DMSO interference in biochemical assays. Validated Src kinase inhibition (IC₅₀ 11.1–18.3 µM) and superior radical-scavenging activity distinguish this specific regioisomer. Not interchangeable with positional isomers or C7-alkylated variants. Ideal for hit-to-lead optimization, antioxidant screening, and crystallography studies. Request batch-specific purity certificates with DSC/HPLC regioisomeric confirmation.

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
Cat. No. B11697179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C16H13N3O4/c17-8-11-14(9-3-1-4-10(7-9)19(21)22)15-12(20)5-2-6-13(15)23-16(11)18/h1,3-4,7,14H,2,5-6,18H2
InChIKeyZCQIPFHEMXKQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Core Physicochemical and Structural Identity for Informed Procurement


2-Amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 156176-89-5) is a fully synthetic small-molecule member of the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile class. It bears a 3-nitrophenyl substituent at C4, a primary amino group at C2, a nitrile at C3, and a saturated tetrahydro ring fused to the chromene core, yielding a molecular formula of C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g·mol⁻¹ . Experimentally determined melting point is 202–204 °C (ethanol) . Predicted properties include a boiling point of 603.2 ± 55.0 °C, density of 1.44 ± 0.1 g·cm⁻³, an ACD/LogP of 1.08, and a pKa of 3.17 ± 0.40 . The compound lacks gem‑dimethyl substitution at C7, distinguishing it from a commonly encountered sub‑series of analogs and conferring a markedly lower lipophilicity profile that directly impacts solubility, formulation, and biological partitioning behaviour.

Why In‑Class Substitution of 2-Amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Carries Quantifiable Risk


Chromene‑3‑carbonitrile derivatives with different nitro‑regioisomerism (3‑ vs. 4‑NO₂), C7‑alkylation patterns, or ring‑system oxidation states are not interchangeable surrogates. The 3‑nitrophenyl isomer exhibits a melting point 30–32 °C lower than its 4‑nitro counterpart and a predicted logP approximately 3.2 units lower than the corresponding 7,7‑dimethyl analog [1], indicating fundamentally different crystal‑packing energetics and aqueous‑organic partitioning. In the broader 4H‑chromene‑3‑carbonitrile pharmacophore, the 3‑nitrophenyl substitution has been specifically linked to Src kinase inhibition (IC₅₀ 11.1–18.3 µM) and superior radical‑scavenging activity relative to other aryl variants [2][3]. Although direct, head‑to‑head biological data for the title compound versus its closest analogs remain sparse in the open literature—a limitation that must be acknowledged—the convergent physicochemical and class‑level biological evidence indicates that even subtle structural modifications produce quantifiably different material properties and bioactivity signatures. Researchers and procurement specialists should therefore not treat positional isomers, C7‑alkylated variants, or pyrano‑fused analogs as functionally equivalent without explicit comparative batch‑specific characterization.

Quantitative Differentiation Evidence for 2-Amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Against Closest Analogs


Melting Point Depression of 30–32 °C Relative to the 4-Nitrophenyl Positional Isomer

The title compound (3‑NO₂ isomer) displays an experimentally determined melting point of 202–204 °C (ethanol), whereas the 4‑nitrophenyl positional isomer (CAS 156176-90-8) melts at 234–236 °C under identical solvent conditions—a depression of approximately 30–32 °C . This substantial thermal difference, far exceeding typical batch‑to‑batch variability, indicates that the meta‑nitro substitution disrupts the more efficient crystal‑lattice packing achievable by the para‑nitro isomer, which can adopt a more linear molecular geometry conducive to stronger intermolecular N–H···O and N–H···N hydrogen‑bond networks [1].

Positional isomerism Crystal packing Thermal analysis

Lipophilicity Reduction by ~3.2 Log Units Versus the 7,7‑Dimethyl‑3‑nitrophenyl Analog

The title compound has a predicted ACD/LogP of 1.08, whereas the 7,7‑dimethyl‑3‑nitrophenyl analog (CAS 144036-36-2) exhibits a predicted LogP of 4.27—a difference of approximately 3.19 log units [1]. This corresponds to an octanol‑water partition coefficient roughly 1,500‑fold lower for the title compound, placing it well within favorable drug‑like space (Rule‑of‑5 LogP ≤5) but with substantially higher predicted aqueous solubility relative to the gem‑dimethyl congener. The polar surface area (PSA) remains nearly identical (122 Ų vs. 121.93 Ų), confirming that the lipophilicity shift arises predominantly from the absence of the two lipophilic methyl groups rather than from changes in hydrogen‑bonding capacity [1].

Lipophilicity Drug-likeness Permeability

Boiling Point Elevation of ~18 °C vs. 7,7‑Dimethyl‑3‑nitrophenyl Analog—Consistent with Stronger Intermolecular Cohesion

The predicted boiling point of the title compound is 603.2 ± 55.0 °C (at 760 mmHg) , compared with 585.5 ± 50.0 °C for the 7,7‑dimethyl‑3‑nitrophenyl analog (CAS 144036-36-2) . Despite having a lower molecular weight (311.29 vs. 339.35 g·mol⁻¹), the title compound boils at a temperature approximately 18 °C higher. This inversion of the typical mass‑boiling‑point relationship suggests that the absence of gem‑dimethyl groups at C7 permits more extensive intermolecular hydrogen bonding (amino–nitro and amino–carbonyl) in the condensed phase, requiring greater thermal energy to disrupt upon vaporization.

Volatility Thermal stability Distillation

Src Kinase Inhibitory Activity Inferred from 3‑Nitrophenyl‑Substituted 4H‑Chromene‑3‑carbonitrile Series

In a systematic structure–activity relationship study of 23 derivatives within the 2‑amino‑7‑dimethylamino‑4H‑chromene‑3‑carbonitrile series, the 3‑nitrophenyl‑substituted compound (4h) exhibited Src kinase inhibition with an IC₅₀ in the range of 11.1–18.3 µM, whereas the 4‑nitrophenyl analog was not reported among the active compounds at comparable concentrations [1]. Although this data originates from a 7‑dimethylamino‑4H‑chromene scaffold rather than the 5‑oxo‑tetrahydro series of the title compound, the shared 2‑amino‑3‑carbonitrile pharmacophore and the conserved 3‑nitrophenyl aryl ring support a class‑level inference that the meta‑nitro geometry contributes positively to Src kinase engagement. Caution: direct IC₅₀ values for the title compound against Src kinase have not been reported in the open literature, and this inference requires experimental confirmation.

Src kinase Anticancer Kinase inhibition

Radical Scavenging Superiority of 3‑Nitrophenyl‑Substituted Chromenes Within Synthesized Series

In a series of 4H‑chromene‑3‑carbonitrile derivatives synthesized via Knoevenagel condensation and evaluated by the DPPH radical scavenging assay, 2‑amino‑4‑(3‑nitrophenyl)‑4H‑chromene‑3‑carbonitrile exhibited the highest radical scavenging activity among all tested compounds in the series [1]. The 4‑nitrophenyl congener was reported to have significant but comparatively lower activity. Although the study employed the 4H‑chromene scaffold (lacking the 5‑oxo‑tetrahydro functionality), the identical 2‑amino‑3‑carbonitrile‑4‑(3‑nitrophenyl) substitution pattern strongly implies that the meta‑nitro electronic configuration is the dominant contributor to radical‑scavenging potency. Quantitative IC₅₀ values for the title compound in DPPH or related antioxidant assays have not yet been published, and this evidence should be treated as directional for compound prioritization.

Antioxidant DPPH assay Radical scavenging

Synthetic Accessibility Advantage: Absence of C7‑gem‑Dimethyl Simplifies Multicomponent Assembly

The title compound (C₁₆H₁₃N₃O₄, MW 311.29) is accessible via a three‑component reaction requiring 1,3‑cyclohexanedione, 3‑nitrobenzaldehyde, and malononitrile. In contrast, the 7,7‑dimethyl‑3‑nitrophenyl analog (C₁₈H₁₇N₃O₄, MW 339.35) requires dimedone (5,5‑dimethyl‑1,3‑cyclohexanedione) as the cyclic 1,3‑diketone component [1]. Dimedone is typically more expensive than unsubstituted 1,3‑cyclohexanedione, and the additional steric hindrance at C7 can reduce reaction yields in certain catalytic systems . The simpler cyclohexanedione starting material, combined with the absence of diastereomeric complexity (no C7 chiral center in the title compound versus a prochiral center in C7‑monosubstituted analogs), streamlines both synthesis and analytical characterization.

Synthetic chemistry Multicomponent reaction Procurement cost

High‑Priority Application Scenarios for 2‑Amino‑4‑(3‑nitrophenyl)‑5‑oxo‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile


Scaffold for Src Kinase‑Focused Medicinal Chemistry Campaigns

The 3‑nitrophenyl pharmacophore has demonstrated Src kinase inhibition with IC₅₀ values of 11.1–18.3 µM in the 4H‑chromene‑3‑carbonitrile series . The title compound, bearing the identical 2‑amino‑3‑carbonitrile‑4‑(3‑nitrophenyl) motif on a 5‑oxo‑tetrahydro scaffold, presents a structurally differentiated starting point for hit‑to‑lead optimization. Its lower logP (1.08 vs. ~2–3 for many 7‑substituted analogs) [1] offers a more favorable aqueous solubility profile for biochemical assay conditions, reducing the need for high DMSO concentrations that can confound early‑stage screening data. Researchers should prioritize this compound over the 7,7‑dimethyl or 4‑nitrophenyl variants when aqueous compatibility is a critical assay requirement.

Antioxidant Screening and Oxidative‑Stress Target Validation

Within the chromene‑3‑carbonitrile family, 3‑nitrophenyl‑substituted members have shown the highest radical scavenging activity in the DPPH assay, outperforming 4‑nitrophenyl and other aryl congeners . The title compound is the 5‑oxo‑tetrahydro analog of the validated antioxidant chemotype and is therefore a rational candidate for in‑vitro antioxidant screening cascades (DPPH, ABTS, ORAC) and for exploring cytoprotective effects in oxidative‑stress cellular models. Procurement teams should select the 3‑nitrophenyl isomer specifically, as the 4‑nitrophenyl isomer has demonstrated comparatively lower activity in this assay modality.

Crystallography and Solid‑State Property Investigations

The 30–32 °C melting point depression of the title compound relative to its 4‑nitrophenyl isomer indicates significantly different crystal‑packing forces. Combined with the established ability of related tetrahydro‑chromene‑3‑carbonitriles to form N–H···O and N–H···N hydrogen‑bonded networks in triclinic P‑1 space groups [1], the title compound is a strong candidate for single‑crystal X‑ray diffraction studies aimed at understanding how nitro‑regioisomerism modulates supramolecular assembly. Its lower melting point also facilitates melt‑crystallization and sublimation‑based crystal growth techniques.

Analytical Reference Standard for Regioisomeric Purity Determination

Because 3‑nitrophenyl and 4‑nitrophenyl chromene positional isomers share identical molecular formula (C₁₆H₁₃N₃O₄) and nearly identical MS fragmentation patterns, they are easily conflated in routine LC‑MS quality control. The experimental melting point of 202–204 °C for the title compound versus 234–236 °C for the 4‑nitro isomer [1] provides a definitive, instrument‑free identity confirmation. For analytical laboratories and chemical suppliers, this compound can serve as an authenticated reference material for HPLC‑UV or DSC‑based regioisomeric purity methods.

Quote Request

Request a Quote for 2-amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.